molecular formula C13H8F5NO B14331823 2-{[(Pentafluorophenyl)methyl]amino}phenol CAS No. 106000-40-2

2-{[(Pentafluorophenyl)methyl]amino}phenol

Cat. No.: B14331823
CAS No.: 106000-40-2
M. Wt: 289.20 g/mol
InChI Key: PHJNDVVVUHZASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Pentafluorophenyl)methyl]amino}phenol is an organic compound with the molecular formula C13H8F5NO It is characterized by the presence of a pentafluorophenyl group attached to an amino group, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pentafluorophenyl)methyl]amino}phenol typically involves the reaction of pentafluorobenzylamine with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(Pentafluorophenyl)methyl]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives .

Scientific Research Applications

2-{[(Pentafluorophenyl)methyl]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Pentafluorophenyl)methyl]amino}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Pentafluorophenyl)methyl]amino}phenol is unique due to the presence of five fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs with fewer fluorine atoms .

Properties

CAS No.

106000-40-2

Molecular Formula

C13H8F5NO

Molecular Weight

289.20 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)methylamino]phenol

InChI

InChI=1S/C13H8F5NO/c14-9-6(10(15)12(17)13(18)11(9)16)5-19-7-3-1-2-4-8(7)20/h1-4,19-20H,5H2

InChI Key

PHJNDVVVUHZASF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.